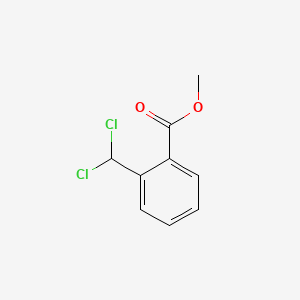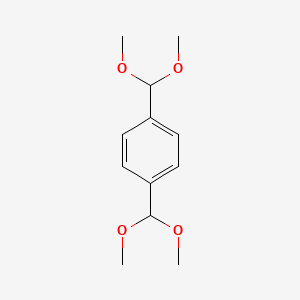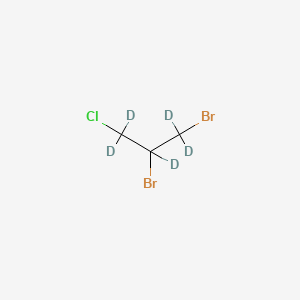
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is a deuterated derivative of 1,2-Dibromo-3-chloropropane, an organohalogen compound. This compound is characterized by the presence of bromine and chlorine atoms attached to a propane backbone. It is a dense, colorless liquid with a pungent odor at high concentrations. The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
準備方法
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 can be synthesized through the halogenation of deuterated propene. The reaction involves the addition of bromine and chlorine to the double bond of deuterated propene under controlled conditions. The reaction is typically carried out at room temperature with the presence of a catalyst such as copper(I) bromide or iron(II) bromide to facilitate the halogenation process . The product is then purified through distillation to obtain the desired compound.
化学反応の分析
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or other substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
科学的研究の応用
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is used extensively in scientific research due to its isotopic labeling. Some applications include:
Tracer Studies: The deuterium atoms in the compound make it useful for tracer studies in metabolic pathways and reaction mechanisms.
NMR Spectroscopy: The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Environmental Studies: It is used to investigate the degradation and environmental impact of halogenated compounds.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 involves its interaction with biological molecules. The compound can alkylate DNA, leading to the formation of DNA adducts, which can interfere with DNA replication and transcription. This alkylation process is facilitated by the presence of bromine and chlorine atoms, which are highly reactive towards nucleophilic sites on DNA . The compound’s effects are primarily mediated through the formation of these adducts, which can lead to mutagenesis and cytotoxicity.
類似化合物との比較
1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 is unique due to its isotopic labeling with deuterium. Similar compounds include:
1,2-Dibromo-3-chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1,2-Dibromoethane: Another halogenated compound used in similar applications but with a different structure and reactivity.
1,3-Dibromopropane: A related compound with bromine atoms at different positions, leading to different chemical behavior.
The deuterated version’s uniqueness lies in its application in tracer studies and NMR spectroscopy, where the presence of deuterium provides distinct advantages in tracking and analyzing molecular interactions.
特性
CAS番号 |
112805-76-2 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
241.36 g/mol |
IUPAC名 |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
InChIキー |
WBEJYOJJBDISQU-UXXIZXEISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
正規SMILES |
C(C(CBr)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



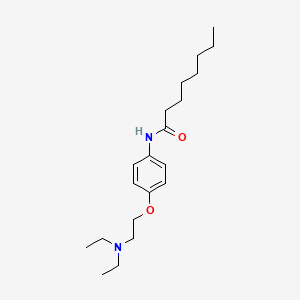

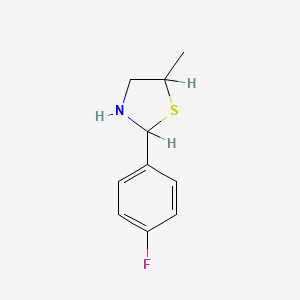
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
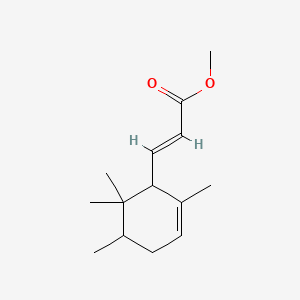


![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)


![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
